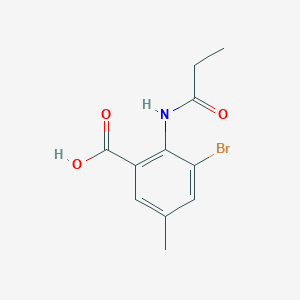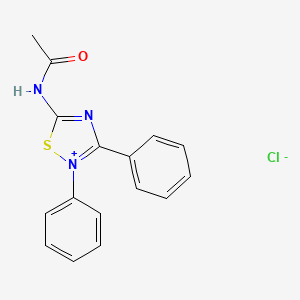![molecular formula C20H22N2O2 B5118733 N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide](/img/structure/B5118733.png)
N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide, also known as AMPA, is a compound that has gained attention in the field of scientific research due to its potential therapeutic applications. AMPA belongs to the class of benzamide compounds and has been shown to have significant biological activity.
Wirkmechanismus
The mechanism of action of N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which are inflammatory mediators. Inhibition of COX-2 results in a reduction in the production of prostaglandins, leading to a decrease in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide has significant biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). In addition, N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide has been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). These effects contribute to the anti-inflammatory and immunomodulatory properties of N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide in lab experiments include its high potency and specificity for COX-2 inhibition. In addition, N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide has low toxicity and is well-tolerated in animal models. However, the limitations of using N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide in lab experiments include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the study of N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide. One potential area of research is the development of novel N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide in the treatment of autoimmune diseases. Additionally, the role of N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide in modulating the immune system and its effects on cancer progression warrant further investigation.
Synthesemethoden
The synthesis of N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide involves the reaction of N-allyl-2-aminobenzamide with 3-(4-methylphenyl)propanoic acid. The reaction is catalyzed by a suitable reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and is carried out under anhydrous conditions. The resulting product is purified using column chromatography, yielding a white solid.
Wissenschaftliche Forschungsanwendungen
N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. In addition, N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide has been found to modulate the immune system, making it a potential candidate for the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
2-[3-(4-methylphenyl)propanoylamino]-N-prop-2-enylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-3-14-21-20(24)17-6-4-5-7-18(17)22-19(23)13-12-16-10-8-15(2)9-11-16/h3-11H,1,12-14H2,2H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJAOBWSSOJDLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-methylphenyl)propanoylamino]-N-prop-2-enylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(2-bromo-4-methylphenoxy)butyl]pyrrolidine](/img/structure/B5118665.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5118666.png)
![N-{[(2,5-dichlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5118674.png)
![2,4-dichloro-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5118678.png)

![2,6-di-tert-butyl-4-[hydroxy(1-isopropyl-1H-benzimidazol-2-yl)methyl]phenol](/img/structure/B5118684.png)
![N-[2-(4-fluorophenyl)ethyl]-2-phenoxyacetamide](/img/structure/B5118691.png)



![3-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5118708.png)
![N-{1-[(2,5-dimethylphenyl)amino]-2-oxo-2-phenylethyl}-2-furamide](/img/structure/B5118734.png)